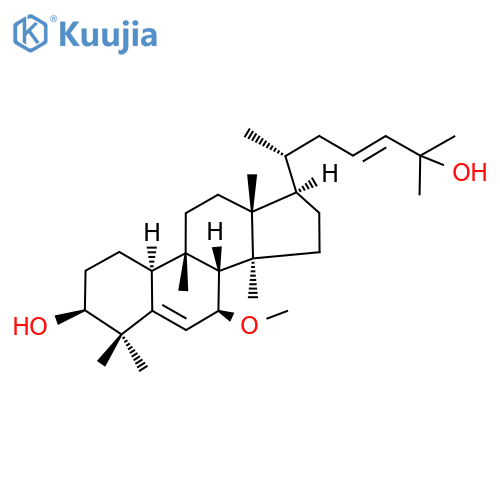Cas no 912329-02-3 (KARAVILAGENIN B)

KARAVILAGENIN B structure
KARAVILAGENIN B 化学的及び物理的性質
名前と識別子
-
- (3S,7S,8R,9S,10S,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- CHEMBL466941
- AKOS040763356
- Karavilagenin B
- 912329-02-3
- (+)-Karavilagenin B
- 3beta,25-dihydroxy-7beta-methoxycucurbita-5,23(E)-diene
- (3S,7S,8R,9S,10S,13R,14S,17R)-17-((E,2R)-6-hydroxy-6-methylhept-4-en-2-yl)-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-3-ol
- KARAVILAGENIN B
-
- インチ: InChI=1S/C31H52O3/c1-20(11-10-15-27(2,3)33)21-14-16-31(8)26-24(34-9)19-23-22(12-13-25(32)28(23,4)5)29(26,6)17-18-30(21,31)7/h10,15,19-22,24-26,32-33H,11-14,16-18H2,1-9H3
- InChIKey: DOXNRZCBQJYCBO-UHFFFAOYSA-N
- ほほえんだ: COC1C=C2C(CCC(O)C2(C)C)C2(C)CCC3(C)C(CCC3(C)C12)C(C)C\C=C\C(C)(C)O |c:3|
計算された属性
- せいみつぶんしりょう: 472.39164552g/mol
- どういたいしつりょう: 472.39164552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 34
- 回転可能化学結合数: 5
- 複雑さ: 840
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
- 疎水性パラメータ計算基準値(XlogP): 6.8
KARAVILAGENIN B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6308-5 mg |
Karavilagenin B |
912329-02-3 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN6308-5mg |
Karavilagenin B |
912329-02-3 | 5mg |
¥ 4420 | 2024-07-20 | ||
| TargetMol Chemicals | TN6308-1 mL * 10 mM (in DMSO) |
Karavilagenin B |
912329-02-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
| TargetMol Chemicals | TN6308-1 ml * 10 mm |
Karavilagenin B |
912329-02-3 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 |
KARAVILAGENIN B 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
912329-02-3 (KARAVILAGENIN B) 関連製品
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
